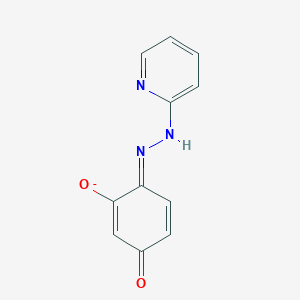![molecular formula C19H18Cl2N2O3 B268782 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268782.png)
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, commonly known as DPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-phenylacetamides and has been used as a tool compound in various biochemical and physiological studies.
Wirkmechanismus
DPA acts as a selective inhibitor of FAAH and the anandamide transporter. By inhibiting these enzymes, DPA increases the levels of endocannabinoids in the body, which leads to various physiological effects. Endocannabinoids are known to modulate pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. DPA has also been shown to reduce anxiety-like behavior in animal models. DPA has been shown to increase the levels of endocannabinoids in the body, which leads to various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPA in lab experiments is its selectivity towards FAAH and the anandamide transporter. This allows researchers to study the effects of endocannabinoids specifically, without interfering with other pathways. However, one of the limitations of using DPA is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions in the study of DPA. One of the future directions is the development of more potent and selective inhibitors of FAAH and the anandamide transporter. Another future direction is the study of the effects of DPA in human subjects. DPA has shown promising results in animal models, and further studies are needed to determine its potential as a therapeutic agent in humans. Finally, the study of the effects of DPA on other physiological pathways is another future direction. DPA has been shown to modulate pain, inflammation, and anxiety, but its effects on other pathways are yet to be explored.
Conclusion:
In conclusion, DPA is a synthetic compound that has been widely used in scientific research. It has been used as a tool compound in various biochemical and physiological studies. DPA acts as a selective inhibitor of FAAH and the anandamide transporter, which leads to various physiological effects. DPA has shown promising results in animal models, and further studies are needed to determine its potential as a therapeutic agent in humans.
Synthesemethoden
DPA can be synthesized by the reaction of 2,4-dichlorophenol with N-(4-aminophenyl)pyrrolidine followed by acetylation with acetic anhydride. The product obtained is then purified by recrystallization to obtain pure DPA.
Wissenschaftliche Forschungsanwendungen
DPA has been widely used as a tool compound in various scientific research studies. It has been used as a selective inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme responsible for the degradation of endocannabinoids. DPA has also been used as a selective inhibitor of the anandamide transporter, which is responsible for the reuptake of anandamide, an endogenous cannabinoid. DPA has also been used in studies related to pain, inflammation, and anxiety.
Eigenschaften
Produktname |
2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Molekularformel |
C19H18Cl2N2O3 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-14-5-8-17(16(21)11-14)26-12-18(24)22-15-6-3-13(4-7-15)19(25)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12H2,(H,22,24) |
InChI-Schlüssel |
RBIIAMFSWXKVOF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)


![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)